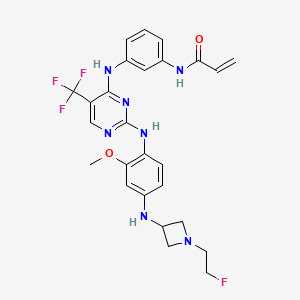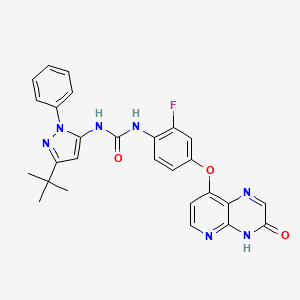
Cct196969
Übersicht
Beschreibung
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Application 1: Treatment of Melanoma Brain Metastases
- Specific Scientific Field : Oncology, specifically the treatment of melanoma brain metastases .
- Summary of the Application : CCT196969 is a panRAF inhibitor, which means it targets all isoforms of RAF, a family of proteins involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo . The use of panRAF inhibitors like CCT196969 may overcome paradoxical activation and resistance that can occur with other types of inhibitors .
- Methods of Application or Experimental Procedures : The study involved a quantitative assessment and evaluation of the influence of efflux mechanisms at the blood-brain barrier (BBB), particularly Abcb1/P-glycoprotein (P-gp) and Abcg2/breast cancer resistance protein (Bcrp), on the brain distribution of three panRAF inhibitors, including CCT196969 . In vitro studies were conducted using transfected Madin-Darby canine kidney II cells .
- Results or Outcomes : The study found that the brain distribution of CCT196969 is limited, and is enhanced in transgenic mice lacking P-gp and Bcrp . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .
Application 2: Inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF)
- Specific Scientific Field : Oncology, specifically the inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF) .
- Summary of the Application : CCT196969 is a potent inhibitor of SRC and RAF, which are both involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo .
- Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines, with viability IC 50 doses in the range of 0.18–2.6 μM .
- Results or Outcomes : Western blot analysis showed decreased expression of p-ERK, p-MEK, p-STAT3 and STAT3 upon CCT196969 treatment . Furthermore, CCT196969 inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor resistant metastatic melanoma cell lines .
Application 3: Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway
- Specific Scientific Field : Oncology, specifically the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway .
- Summary of the Application : CCT196969 is a potent inhibitor of the MAPK pathway, which is commonly deregulated in melanomas . This pathway is often deregulated due to activating mutations in BRAF (∼50%) and NRAS (∼20%) .
- Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines .
- Results or Outcomes : The study found that CCT196969 has low nanomolar IC 50 against BRAF and CRAF, and also is a potent inhibitor of SRC . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .
Safety And Hazards
Zukünftige Richtungen
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


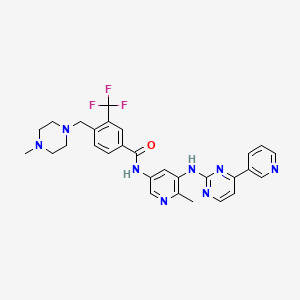
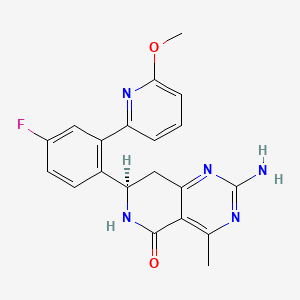
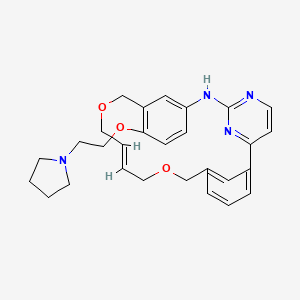
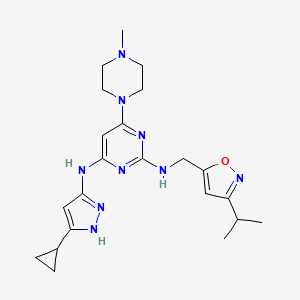
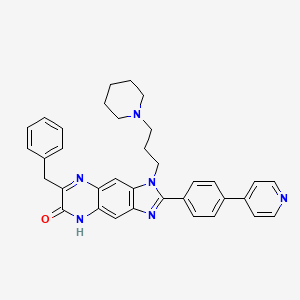
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
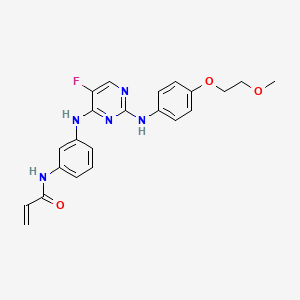
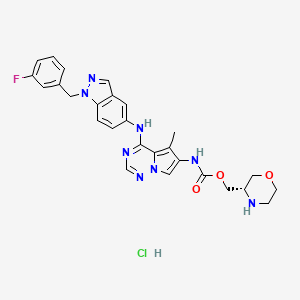
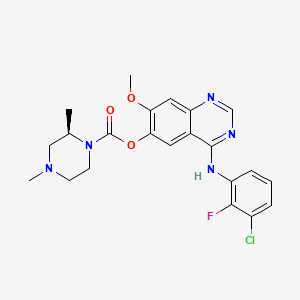
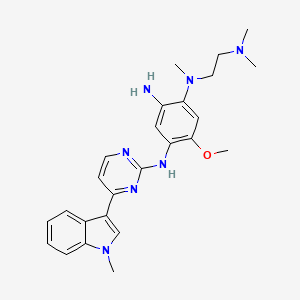
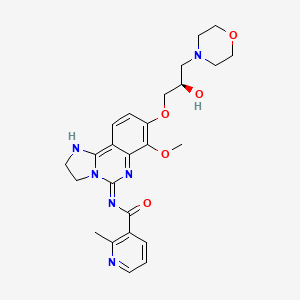
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
